molecular formula C25H17ClN2O5 B14085848 Methyl 4-[7-chloro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14085848
M. Wt: 460.9 g/mol
InChI Key: HTDWWQSUDLCBAE-UHFFFAOYSA-N
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Description

Methyl 4-[7-chloro-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a benzoate ester group, and a pyridyl substituent. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of methyl 4-[7-chloro-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. One common synthetic route starts with the condensation of a suitable pyrrole derivative with a chromone derivative under acidic conditions to form the chromeno[2,3-c]pyrrole core. This intermediate is then chlorinated using a chlorinating agent such as thionyl chloride. The final step involves esterification with methyl benzoate in the presence of a catalyst like sulfuric acid to yield the target compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[7-chloro-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest potential anti-inflammatory, anticancer, and antimicrobial activities, warranting further investigation.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[7-chloro-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridyl and chromeno[2,3-c]pyrrole moieties enable it to bind to specific sites on proteins, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives and pyridyl-substituted heterocycles. Compared to these compounds, methyl 4-[7-chloro-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific substitution pattern and the presence of the benzoate ester group. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H17ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

methyl 4-[7-chloro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H17ClN2O5/c1-13-4-3-5-19(27-13)28-21(14-6-8-15(9-7-14)25(31)32-2)20-22(29)17-12-16(26)10-11-18(17)33-23(20)24(28)30/h3-12,21H,1-2H3

InChI Key

HTDWWQSUDLCBAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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